
N-(4-Chlorophenyl)-N'-(3-ethoxy-2-(4-morpholinyl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea typically involves the reaction of 4-chloroaniline with an appropriate isocyanate derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Advanced techniques like flow chemistry may be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding urea derivatives with hydroxyl groups, while reduction may lead to amine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various effects. Detailed studies are required to elucidate the exact pathways and interactions involved.
相似化合物的比较
Similar Compounds
- N-(4-Chlorophenyl)-N’-(2-hydroxyethyl)urea
- N-(4-Chlorophenyl)-N’-(3-methoxy-2-(4-morpholinyl)propyl)urea
- N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-piperidinyl)propyl)urea
Uniqueness
N-(4-Chlorophenyl)-N’-(3-ethoxy-2-(4-morpholinyl)propyl)urea stands out due to its specific structural features, such as the presence of the morpholine ring and the ethoxy group. These features may confer unique properties, such as enhanced binding affinity to certain targets or improved solubility, making it a valuable compound for research and development.
属性
CAS 编号 |
86398-74-5 |
|---|---|
分子式 |
C16H24ClN3O3 |
分子量 |
341.83 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(3-ethoxy-2-morpholin-4-ylpropyl)urea |
InChI |
InChI=1S/C16H24ClN3O3/c1-2-22-12-15(20-7-9-23-10-8-20)11-18-16(21)19-14-5-3-13(17)4-6-14/h3-6,15H,2,7-12H2,1H3,(H2,18,19,21) |
InChI 键 |
OICMZFRKMZWKTB-UHFFFAOYSA-N |
规范 SMILES |
CCOCC(CNC(=O)NC1=CC=C(C=C1)Cl)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



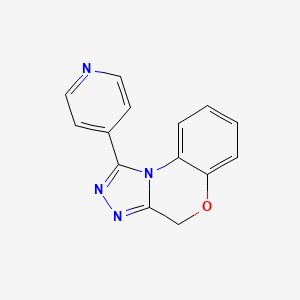
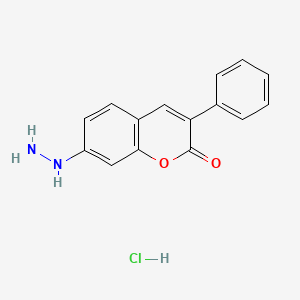
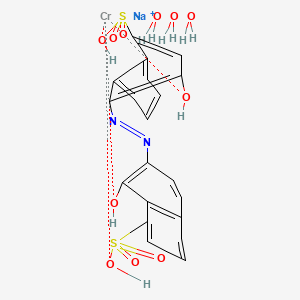
![1-[(5,6,7-Trichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12716621.png)
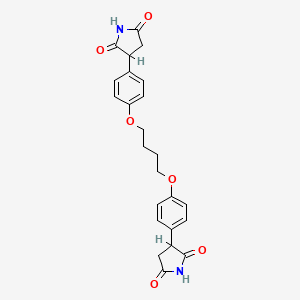
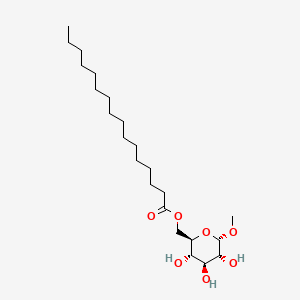
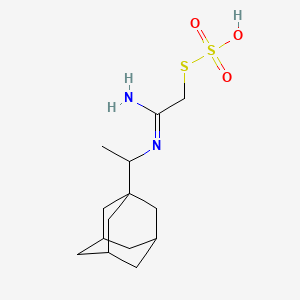
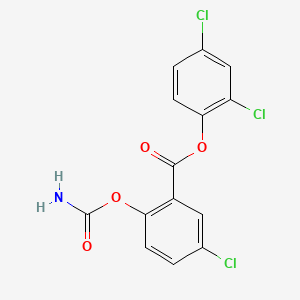
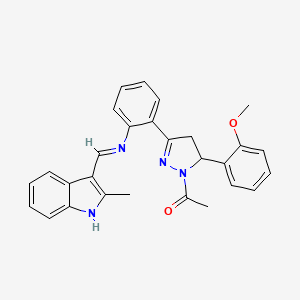

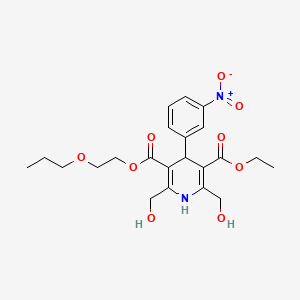

![(2,5-Dimethylpiperazine-1,4-diyl)diethylene bis[3-[3,5-DI-tert-butyl-4-hydroxyphenyl]propionate]](/img/structure/B12716685.png)
